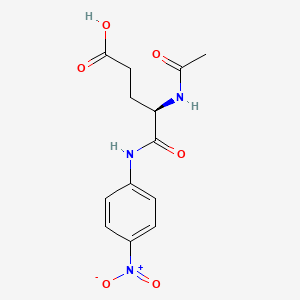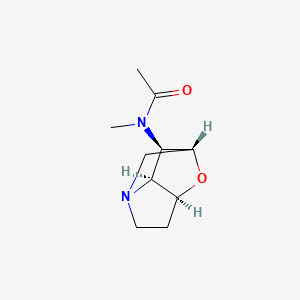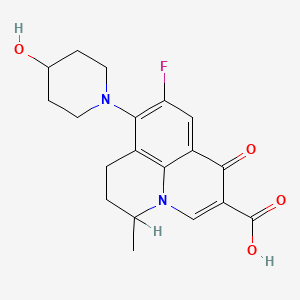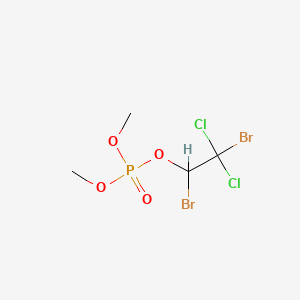
NBD-557
Overview
Description
NBD-557 is a small molecule that has garnered significant attention for its potential as an HIV-1 entry inhibitor. It is part of the NBD series of compounds, which are known for their ability to bind to the gp120 envelope glycoprotein of HIV-1, thereby preventing the virus from entering host cells . This compound is characterized by its para-halogen substituted aromatic rings, a central oxalamide linker, and a tetramethylpiperidine moiety .
Mechanism of Action
Target of Action
NBD-557, also known as N’-(4-bromophenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide or N-(4-Bromophenyl)-N’-(2,2,6,6-Tetramethylpiperidin-4-Yl)ethanediamide, is a small molecule organic compound with drug-like properties . The primary target of this compound is the HIV-1 envelope glycoprotein gp120 . This protein plays a crucial role in the entry of HIV-1 into host cells .
Mode of Action
This compound inhibits HIV-1 entry by blocking the binding of the HIV-1 envelope glycoprotein gp120 to the cellular receptor CD4 .
Biochemical Pathways
The action of this compound affects the pathway of HIV-1 entry into host cells. By inhibiting the binding of gp120 to the CD4 receptor, it prevents the fusion of the viral and host cell membranes, a crucial step in the HIV-1 infection process .
Result of Action
The result of this compound’s action is the inhibition of HIV-1 entry into host cells. By blocking the interaction between gp120 and the CD4 receptor, this compound prevents the fusion of the viral and host cell membranes, thereby inhibiting HIV-1 infection .
Action Environment
These can include the presence of other medications, the patient’s immune status, and the genetic diversity of the HIV-1 strains present
Biochemical Analysis
Biochemical Properties
NBD-557 plays a crucial role in biochemical reactions, particularly in inhibiting the entry of HIV-1 into host cells. The compound interacts with the HIV envelope protein gp120, binding within a conserved cavity of gp120 . This interaction induces a conformational change in gp120, mimicking the binding of the CD4 receptor and preventing the virus from attaching to and entering host cells . The binding of this compound to gp120 is characterized by a large unfavorable entropy change, similar to the CD4-gp120 interaction . This interaction highlights the potential of this compound as a therapeutic agent in HIV treatment.
Cellular Effects
This compound has been shown to influence various cellular processes, particularly in the context of HIV-1 infection. By binding to gp120, this compound prevents the virus from entering host cells, thereby inhibiting viral replication . This inhibition affects cell signaling pathways involved in viral entry and fusion, ultimately reducing the viral load in infected cells . Additionally, this compound has been observed to induce the CD4-bound conformation of gp120, further preventing the virus from interacting with host cells . These cellular effects underscore the compound’s potential in antiviral therapies.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the HIV envelope protein gp120. This binding induces a conformational change in gp120, mimicking the interaction with the CD4 receptor . The conformational change prevents the virus from attaching to and entering host cells, thereby inhibiting viral replication . Molecular dynamics simulations have shown that this compound stabilizes the gp120-CD4 interaction, enhancing its binding affinity . This mechanism of action highlights the potential of this compound as a potent HIV-1 entry inhibitor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied to understand its long-term effects on cellular function . Isothermal titration calorimetry studies have shown that this compound binds gp120 with a large unfavorable entropy change, suggesting that the compound induces a stable conformational change in gp120 . Long-term studies have indicated that this compound maintains its inhibitory effects on HIV-1 entry over extended periods, making it a promising candidate for antiviral therapies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits potent inhibitory activity at low micromolar levels . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use . In animal models, this compound has demonstrated significant antiviral activity, reducing viral load and preventing disease progression
Metabolic Pathways
This compound is involved in metabolic pathways related to its interaction with the HIV envelope protein gp120. The compound’s metabolism and degradation have been studied to understand its effects on metabolic flux and metabolite levels . This compound interacts with enzymes and cofactors involved in the viral entry process, inhibiting the binding of gp120 to the CD4 receptor . This interaction disrupts the viral replication cycle, highlighting the compound’s potential in antiviral therapies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its antiviral activity. The compound is transported to target cells where it interacts with gp120 . Studies have shown that this compound binds to unliganded HIV-1 gp120 but not to the cellular receptor CD4, indicating its specificity for the viral protein . The distribution of this compound within tissues affects its localization and accumulation, influencing its therapeutic efficacy .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound is localized at the membrane interface, where it interacts with gp120 . This localization is characterized by unique motional and dielectric properties, making this compound an ideal probe for monitoring viral entry and fusion . The compound’s targeting signals and post-translational modifications direct it to specific compartments, enhancing its antiviral activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NBD-557 involves several key steps. The starting materials typically include para-halogen substituted aromatic compounds, which undergo a series of reactions to form the central oxalamide linker. The tetramethylpiperidine moiety is then introduced through a nucleophilic substitution reaction . The final product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
NBD-557 undergoes several types of chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under specific conditions, leading to the formation of quinones.
Reduction: The nitro groups on the aromatic rings can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The halogen atoms on the aromatic rings can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
NBD-557 has a wide range of scientific research applications:
Chemistry: Used as a probe to study the binding interactions with gp120 and other proteins.
Biology: Employed in studies to understand the mechanism of HIV-1 entry into host cells.
Medicine: Investigated as a potential therapeutic agent for preventing HIV-1 infection.
Industry: Utilized in the development of diagnostic tools and assays for detecting HIV-1.
Comparison with Similar Compounds
NBD-557 is part of the NBD series of compounds, which also includes NBD-556 and other analogues. These compounds share a similar structure but differ in their substituents on the aromatic rings and the heterocyclic moieties. Compared to NBD-556, this compound has a meta-fluoro substitution on the aromatic ring, which improves its binding affinity and surface complementarity with gp120 . Other similar compounds include various NBD analogues that target the CD4-binding site of gp120 .
References
Properties
IUPAC Name |
N'-(4-bromophenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrN3O2/c1-16(2)9-13(10-17(3,4)21-16)20-15(23)14(22)19-12-7-5-11(18)6-8-12/h5-8,13,21H,9-10H2,1-4H3,(H,19,22)(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRFLGRIDNNARB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2=CC=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415047 | |
| Record name | NBD-557 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333352-59-3 | |
| Record name | NBD-557 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of the Asn239 residue in gp120 in relation to NBD-557 binding?
A3: Molecular dynamics (MD) simulations suggest that the Asn239 residue of gp120 plays a crucial role in the conformational changes induced by this compound binding. [] Mutating this residue to glycine (Asn239Gly) results in a less dynamic gp120 structure in the presence of this compound. Interestingly, this mutation doesn't significantly affect the binding enthalpy of this compound. []
Q2: How does the presence of antibodies impact the binding affinity of this compound to gp120?
A4: MD simulations and Isothermal Titration Calorimetry experiments demonstrate that certain antibodies can enhance the binding affinity of this compound to gp120. [] The exact mechanism of this enhancement requires further investigation.
Q3: What is known about the structure-activity relationship (SAR) of NBD-series compounds?
A5: Research on NBD-series compounds, including this compound, has shown that modifications to their chemical structure can impact their antiviral activity, potency, and selectivity against different HIV-1 strains. [] Further research is needed to optimize these compounds for improved antagonist activity and reduced agonist properties.
Q4: Are there any known resistance mechanisms against this compound in HIV-1?
A6: While specific resistance mutations against this compound haven't been extensively studied in the provided research, the emergence of resistant HIV-1 variants is a common challenge for antiviral therapies. [] Continuous monitoring for resistance and the development of next-generation inhibitors are crucial for long-term therapeutic success.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(15S,16S,18S)-16-Hydroxy-15-methyl-16-(methylaminomethyl)-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1676896.png)













